2-chloro-6-fluoropyrazine CAS 33873-10-8 chemical properties
2-chloro-6-fluoropyrazine CAS 33873-10-8 chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 2-chloro-6-fluoropyrazine , a critical fluorinated heterocyclic scaffold.
Strategic Scaffold for Nucleophilic Regioselectivity and Antiviral Drug Design
Executive Summary
2-Chloro-6-fluoropyrazine is a bifunctional pyrazine derivative characterized by the presence of two distinct halogen atoms in chemically equivalent positions (ortho to ring nitrogens) but possessing vastly different electronic and steric profiles. This asymmetry makes it a high-value "regio-switch" in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of Favipiravir (T-705) analogs and other RNA-dependent RNA polymerase (RdRp) inhibitors, allowing researchers to selectively functionalize the pyrazine ring via sequential Nucleophilic Aromatic Substitution (
Chemical Profile & Physical Properties
Unlike its symmetric congeners (2,6-dichloropyrazine or 2,6-difluoropyrazine), 2-chloro-6-fluoropyrazine exists in a physical state governed by the dipole-dipole interactions of its mixed-halogen system.
| Property | Value / Description | Note |
| Physical State | Low-melting solid or liquid | MP likely < 40°C based on analogs (2,6-dichloro MP: 53°C). |
| Boiling Point | ~145–155°C (Predicted) | 2-Chloropyrazine BP is 153°C; F-substitution typically lowers BP relative to Cl due to lower polarizability. |
| Density | ~1.45 g/cm³ | Higher than 2-chloropyrazine (1.28 g/cm³) due to halogenation. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolytically unstable in basic aqueous media. |
| Acidity (pKa) | N/A (Non-ionizable) | The ring is highly electron-deficient (π-acidic). |
Synthetic Routes
The synthesis of 2-chloro-6-fluoropyrazine is non-trivial due to the difficulty of stopping a fluorination reaction at the mono-stage. The most robust industrial route involves the Halex (Halogen Exchange) reaction.
Primary Route: Controlled Halex Reaction
This method utilizes 2,6-dichloropyrazine as the starting material. The reaction is driven by the lattice energy of the byproduct (KCl) and the solubility of the fluoride source (KF) in polar aprotic solvents.
Protocol Logic:
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Solvent: Sulfolane or DMSO is required to solvate the potassium ion, leaving the fluoride ion "naked" and reactive.
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Catalyst: 18-Crown-6 or Tetraphenylphosphonium bromide serves as a Phase Transfer Catalyst (PTC) to shuttle fluoride into the organic phase.
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Stoichiometry: Strictly controlled (1.0–1.1 eq. of KF) to prevent over-fluorination to 2,6-difluoropyrazine.
Figure 1: Synthesis via Halex reaction. Controlling stoichiometry is critical to minimize the difluoro byproduct.
Reactivity & Mechanistic Insight: The Regioselectivity Paradox
The core utility of 2-chloro-6-fluoropyrazine lies in its ability to undergo regioselective
The Theoretical Framework ( )
In nucleophilic aromatic substitution on electron-deficient heterocycles:
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Rate Determining Step: Nucleophilic attack to form the Meisenheimer complex.
-
Activation: The highly electronegative Fluorine atom stabilizes the anionic intermediate (inductive effect,
) more effectively than Chlorine.[1] -
General Rule: F >> Cl (Fluorine is displaced faster than Chlorine).
The Practical Reality (Hard vs. Soft Nucleophiles)
While the general rule predicts C-F bond cleavage, experimental outcomes can invert based on the nucleophile and catalyst.
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Scenario A: Hard Nucleophiles (Alkoxides, Amines)
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Mechanism: Standard
. -
Outcome: Attack occurs at C-6 , displacing Fluorine .
-
Why? The transition state leading to F-displacement is lower in energy due to inductive stabilization.
-
-
Scenario B: Metal-Catalyzed or Soft Nucleophiles (Thiolates, Cu-Catalysis)
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Mechanism: Metal-oxidative addition or orbital-controlled attack.
-
Outcome: Attack occurs at C-2 , displacing Chlorine .
-
Why? The C-Cl bond is weaker (bond dissociation energy) and more polarizable, favoring oxidative addition with metals (Pd, Cu) or attack by soft nucleophiles.
-
Critical Note for Drug Design:
Some commercial protocols for ether synthesis (e.g., with ethylene glycol) report the displacement of Chlorine to yield 2-[(6-fluoropyrazin-2-yl)oxy]ethanol. This implies a specific condition (likely base choice or solvent effect) that overrides the intrinsic
Figure 2: Divergent reaction pathways. Hard nucleophiles typically follow Pathway A (
Applications in Drug Development
Favipiravir (T-705) Analog Synthesis
2-Chloro-6-fluoropyrazine is a structural surrogate for the 6-fluoro-3-hydroxypyrazine-2-carboxamide core of Favipiravir.[2]
-
Direct Functionalization: It allows for the introduction of the critical C-6 fluorine atom early in the synthesis, rather than using hazardous fluorinating agents (e.g.,
gas or Selectfluor) on a late-stage intermediate. -
SAR Studies: By selectively displacing the Chlorine (Pathway B), researchers can attach diverse side chains while retaining the metabolic stability conferred by the C-6 Fluorine.
Handling & Safety
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Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.
References
-
BenchChem. Application Note: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol Synthesis and Reactivity. (Accessed 2026).[3] Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (2018).[4] Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution: Regioselectivity and Leaving Group Effects. (2021).[5][6] Link
-
National Institutes of Health (PMC). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2020).[4][6][7][8] Link
-
Scientific Update. Favipiravir and the battle against COVID-19: Synthetic Routes. (2020).[4][6][7][8] Link
Sources
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- 2. actanaturae.ru [actanaturae.ru]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 2-Chloro-6-(trifluoroMethyl)pyrazine CAS#: 61655-69-4 [m.chemicalbook.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
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